molecular formula C15H16ClN3O3S2 B2550620 Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 832685-00-4

Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2550620
CAS No.: 832685-00-4
M. Wt: 385.88
InChI Key: FTOMEYZJFJMACO-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate is a thiophene-pyrimidine hybrid compound characterized by a 4,5-dimethylthiophene core linked to a 5-chloro-2-methylsulfanylpyrimidine moiety via a carbonyl-amino bridge. The ethyl ester at position 3 of the thiophene ring enhances solubility, while the methylsulfanyl and chloro substituents on the pyrimidine influence electronic and steric properties.

Properties

IUPAC Name

ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S2/c1-5-22-14(21)10-7(2)8(3)24-13(10)19-12(20)11-9(16)6-17-15(18-11)23-4/h6H,5H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOMEYZJFJMACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound is characterized by the presence of a thiophene ring, a pyrimidine moiety, and several functional groups, including chloro and methylsulfanyl. Its molecular formula is C16H16ClN3O5S2C_{16}H_{16}ClN_3O_5S_2, with a molecular weight of approximately 429.9 g/mol.

Structural Information

PropertyValue
Molecular FormulaC16H16ClN3O5S2C_{16}H_{16}ClN_3O_5S_2
Molecular Weight429.9 g/mol
IUPAC NameThis compound
InChI KeyWAHFNABDSRYOBQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific enzyme targets and cellular pathways. It is believed to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering biochemical processes.
  • Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways.
  • Gene Expression Regulation : The compound may affect the transcription of genes involved in various biological functions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Antitumor Activity

Preliminary investigations into the antitumor properties of this compound have shown promising results. In vitro assays revealed that it induced apoptosis in cancer cell lines, likely through the activation of caspase pathways. Further studies are needed to elucidate the specific mechanisms involved.

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory effects. In animal models, it reduced markers of inflammation, indicating its applicability in treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. The results indicated that it had comparable or superior efficacy against certain bacterial strains .
  • Antitumor Mechanism Investigation : A research team conducted a series of assays to assess the cytotoxic effects of the compound on human cancer cell lines. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers .
  • Inflammation Model Study : An animal study evaluated the anti-inflammatory properties by administering the compound in models of induced inflammation. The results showed a significant reduction in inflammatory cytokines compared to control groups .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural differences among analogues include substituents on the pyrimidine ring, thiophene core modifications, and functional groups influencing bioactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (Reported) References
Ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate (Target Compound) C₁₆H₁₇ClN₄O₃S₂ 412.91* - 4,5-dimethylthiophene
- 5-Cl, 2-SCH₃ pyrimidine
Not explicitly reported -
Ethyl 2-({[5-chloro-2-(isopropylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate C₂₂H₂₂ClN₃O₃S₂ 476.006 - 4-(4-methylphenyl)thiophene
- 5-Cl, 2-SCH(CH₃)₂ pyrimidine
Not reported
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate C₂₀H₁₉N₃O₄S 397.45 - Acrylamido linker
- 4-hydroxyphenyl substituent
Antioxidant (70–83% edema inhibition)
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (Precursor) C₁₀H₁₅NO₂S 213.29 - Unsubstituted amino group
- 4,5-dimethylthiophene
Intermediate for anticancer derivatives

*Calculated based on molecular formula.

Key Observations:

Pyrimidine Substituents :

  • The target compound’s 2-methylsulfanyl group (SCH₃) contrasts with the bulkier 2-isopropylsulfanyl (SCH(CH₃)₂) in the analogue from . Bulkier substituents may reduce metabolic clearance but increase steric hindrance in target binding .
  • Chlorine at position 5 of the pyrimidine is conserved across analogues, suggesting its role in electronic modulation or halogen bonding .

Thiophene Core Modifications :

  • The 4,5-dimethylthiophene in the target compound versus 4-(4-methylphenyl)thiophene in ’s analogue impacts lipophilicity. The phenyl group increases molecular weight (476 vs. 412.91) and may enhance membrane permeability .

Linker Groups: Replacement of the pyrimidine-carbonyl-amino linker with a cyanoacrylamido group () shifts activity toward antioxidant and anti-inflammatory effects (70–83% inhibition of carrageenan-induced edema) .

Computational and Crystallographic Tools

  • Programs like SHELXL () and ORTEP-3 () are critical for structural validation. The target compound’s crystallinity and conformation could be analyzed using these tools .

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